4-benzoyl-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of 494.0 g/mol. The compound is characterized by a purity level typically around 95%. It is primarily studied for its potential pharmacological properties, particularly in the realm of medicinal chemistry.
This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of the benzothiazole moiety suggests potential applications in the development of pharmaceutical agents, particularly those targeting neurological pathways due to the dimethylamino group.
The synthesis of 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride involves several key steps:
Technical details regarding specific reaction conditions, such as solvent choice and reaction times, are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride can be described using various chemical notations:
InChI=1S/C27H27N3O2S.ClH/c1-19-10-15-23-24(18-19)33-27(28-23)30(17-7-16-29(2)3)26(32)22-13-11-21(12-14-22)25(31)20-8-5-4-6-9-20;/h4-6,8-15,18H,7,16-17H2,1-3H3;1H
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
This structure reveals a complex arrangement featuring multiple aromatic rings and functional groups that contribute to its biological activity.
The compound's reactivity can be explored through various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new compounds through modification .
The mechanism of action for 4-benzoyl-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is not fully elucidated but likely involves:
Research into this compound's mechanism may reveal insights into its therapeutic potential .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 494.0 g/mol |
Purity | ~95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications in research .
4-benzoyl-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride has several scientific uses:
The ongoing research into this compound highlights its importance in medicinal chemistry and pharmacology .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1